3-(2-Aminopropan-2-yl)aniline

Description

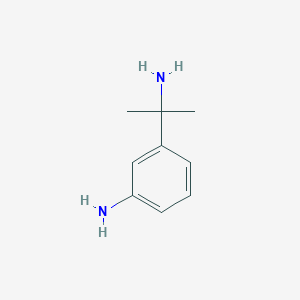

Structure

3D Structure

Properties

IUPAC Name |

3-(2-aminopropan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXAIIQFUNBGLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130631-19-5 | |

| Record name | 3-(2-aminopropan-2-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Aminopropan 2 Yl Aniline and Its Analogues

Established Synthetic Routes and Reaction Pathways for Aryl-Substituted Aminopropanes

The traditional synthesis of aryl-substituted aminopropanes, including 3-(2-aminopropan-2-yl)aniline, relies on several well-documented and versatile reaction pathways. These methods often involve sequential transformations to construct the target molecule.

Multi-Step Organic Synthesis Strategies

Multi-step synthesis is a cornerstone of organic chemistry, allowing for the construction of complex molecules from simpler, readily available starting materials. savemyexams.com The synthesis of this compound can be envisioned through a multi-step sequence, where the order of reactions is critical to achieve the desired substitution pattern on the aromatic ring. libretexts.orglibretexts.org

A general approach often starts with a commercially available substituted benzene (B151609) derivative. The sequence of reactions, such as nitration, acylation, and reduction, is carefully planned to direct the incoming functional groups to the desired positions on the aromatic ring. libretexts.orglibretexts.org For instance, to achieve a meta substitution pattern as in this compound, a meta-directing group must be present on the ring before the introduction of a second substituent. libretexts.org

A plausible multi-step synthesis could involve the following key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring, which acts as a meta-director for subsequent electrophilic aromatic substitution reactions. libretexts.org

Friedel-Crafts Acylation or Alkylation: Introduction of the propan-2-yl group or a precursor. For carbon chains longer than two carbons, a Friedel-Crafts acylation followed by a reduction (like the Clemmensen or Wolff-Kishner reduction) is often employed to avoid carbocation rearrangements. libretexts.org

Reduction of the Nitro Group: The nitro group is subsequently reduced to an amino group, typically using reagents like tin(II) chloride or catalytic hydrogenation. libretexts.orgnih.gov

The specific reagents and conditions for each step are chosen to be compatible with the other functional groups present in the molecule and to maximize the yield of the desired product. orgsyn.org

Reductive Amination Approaches for Arylamine and Alkyl Amine Generation

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds (aldehydes and ketones). wikipedia.orglibretexts.org This reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This method is favored in green chemistry due to its one-pot nature and often mild reaction conditions. wikipedia.org

For the synthesis of aryl-substituted aminopropanes, reductive amination can be employed by reacting a suitable aryl ketone or aldehyde with an appropriate amine source in the presence of a reducing agent. rsc.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., H₂/Pd). wikipedia.orglibretexts.org

The synthesis of chiral β-arylamines can be achieved through asymmetric reductive amination, employing chiral catalysts or auxiliaries to control the stereochemistry of the newly formed stereocenter. rsc.orgacs.org For example, iridium catalysts with bulky phosphoramidite (B1245037) ligands have been shown to be effective for the enantioselective synthesis of chiral β-arylamines. rsc.org Chiral phosphoric acids have also been utilized as catalysts for the asymmetric reductive amination of ketones. acs.org

Cyclization and Ring-Forming Reactions Involving Aminopropanol (B1366323) and Aniline (B41778) Derivatives

Cyclization reactions are fundamental in the synthesis of heterocyclic compounds. In the context of preparing analogues of this compound, cyclization reactions involving aminopropanol and aniline derivatives can lead to a variety of heterocyclic structures. rsc.org These reactions often proceed via intramolecular nucleophilic attack, forming a new ring system.

For instance, the reaction of aminopropanols with other functional groups can lead to the formation of six-membered rings like oxazinanones. researchgate.net The reaction conditions and the nature of the substrates and reagents can influence the reaction pathway and the final product. researchgate.net For example, the cyclization of n-amino-alcohols can be selectively directed towards the formation of either a cyclic amide (lactam) or a cyclic amine by the choice of additives. rsc.org The use of a sacrificial ketone as a hydrogen acceptor can favor the formation of the amide, while the addition of water can promote the formation of the amine. rsc.org

Advanced Synthetic Techniques and Methodological Innovations

The field of organic synthesis is constantly evolving, with the development of new catalysts and methodologies that offer greater efficiency, selectivity, and sustainability.

Catalytic Approaches in C-N Bond Formation and Amination Reactions

The formation of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, and catalytic methods have become indispensable for achieving this efficiently. rsc.org Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the synthesis of arylamines. rsc.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium, copper, or other transition metal catalyst.

Recent advancements in this area have focused on the development of more active and general catalyst systems, including those based on nickel. Nickel-catalyzed hydroamination of alkenes and alkynes has emerged as a potent strategy for C-N bond formation. Iron and ruthenium catalysts are also being explored for C-H bond amination reactions, which offer a more atom-economical approach by directly converting C-H bonds to C-N bonds. acs.org

Enzymatic catalysis is also gaining prominence in C-N bond formation. wiley.com For example, peroxidases and laccases have been shown to catalyze C-N bond-forming reactions through the generation of reactive nitroso intermediates. wiley.com These biocatalytic methods offer the advantages of high selectivity and mild reaction conditions.

Principles of Green Chemistry and Sustainable Synthesis in Amination Reactions

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. rsc.orggctlc.org This involves the use of safer solvents, renewable starting materials, and catalytic methods to reduce waste and energy consumption. rsc.org

In the context of amination reactions, several green approaches are being pursued:

Catalytic Hydrogenation: The use of H₂ as a clean reducing agent in reductive amination is a green alternative to stoichiometric hydride reagents.

Biocatalysis: The use of enzymes as catalysts for amination reactions operates under mild, aqueous conditions and can provide high levels of selectivity. wiley.comacs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields. springerprofessional.de

Use of Biomass-Derived Feedstocks: Research is ongoing to develop synthetic routes to nitrogen-containing chemicals from renewable biomass sources. rsc.org

By applying green chemistry metrics such as atom economy, reaction mass efficiency, and process mass intensity, chemists can quantitatively assess the "greenness" of a synthetic process and identify areas for improvement. rsc.org

Data Tables

Table 1: Comparison of Reductive Amination Reagents

| Reducing Agent | Advantages | Disadvantages |

| Sodium Borohydride (NaBH₄) | Readily available, inexpensive, relatively mild. libretexts.org | Can reduce aldehydes and ketones, may require pH control. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for imines over carbonyls, effective under acidic to neutral conditions. libretexts.org | Highly toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (STAB) | Mild and selective, does not require acidic conditions, tolerates a wide range of functional groups. wikipedia.org | More expensive than other borohydrides. |

| Catalytic Hydrogenation (H₂/Catalyst) | Clean, high-yielding, atom-economical. wikipedia.org | Requires specialized high-pressure equipment, catalyst can be expensive and pyrophoric. |

Table 2: Overview of Catalytic C-N Bond Formation Reactions

| Reaction Name | Catalyst | Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium or Copper complexes. rsc.org | Aryl halides/triflates and amines. | Versatile for a wide range of substrates, high functional group tolerance. |

| Ullmann Condensation | Copper. rsc.org | Aryl halides and amines. | Often requires high reaction temperatures. |

| Nickel-Catalyzed Hydroamination | Nickel hydride (NiH) complexes. | Alkenes/alkynes and amines. | Can achieve high regioselectivity. |

| Iron/Ruthenium-Catalyzed C-H Amination | Iron or Ruthenium complexes. acs.org | Alkanes/arenes and amine sources. | Atom-economical, direct functionalization of C-H bonds. |

Considerations for Scalable Organic Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and its analogs requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Key considerations include the use of robust and high-yielding reactions, the availability and cost of starting materials, and the ease of purification of the final product.

For instance, mechanochemical methods, such as high-speed ball milling, offer a solvent-free and often more efficient alternative to traditional solution-based syntheses. beilstein-journals.org This technique has been successfully applied to reactions like the copper-catalyzed arylation of anilines. beilstein-journals.org Additionally, the development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can significantly improve scalability by reducing the number of isolation and purification steps. beilstein-journals.org The choice of catalysts is also critical; for example, using recyclable catalysts can lower production costs and reduce environmental impact. rsc.org Furthermore, ensuring the stability of intermediates and the final product under reaction and storage conditions is paramount for a successful scale-up. whiterose.ac.uk

Table 1: Key Considerations for Scalable Synthesis

| Factor | Description |

| Reaction Efficiency | High yields and minimal side products are crucial for maximizing output and simplifying purification. |

| Starting Materials | Availability, cost, and stability of precursors directly impact the economic viability of the synthesis. |

| Process Safety | Understanding and mitigating potential hazards associated with reagents and reaction conditions is essential. |

| Purification | The ease of isolating the final product in high purity affects the overall process time and cost. |

| Catalyst Selection | Use of efficient, recoverable, and environmentally benign catalysts is preferred. rsc.org |

| Solvent Use | Minimizing or eliminating the use of hazardous solvents is a key aspect of green chemistry and scalable synthesis. beilstein-journals.org |

Precursor Chemistry and Starting Materials for this compound Synthesis

The selection of appropriate precursors is fundamental to the successful synthesis of this compound.

Utilization of 2-Aminopropan-2-ol and Substituted Aniline Derivatives

One common synthetic strategy involves the use of 2-aminopropanol and substituted aniline derivatives. For example, 2-aminophenol (B121084) is a versatile precursor for the synthesis of various benzoxazole (B165842) derivatives, which can be structurally related to the target compound. rsc.org The synthesis of 2-aminopropanol itself can be achieved through methods like the ring-opening of propylene (B89431) oxide followed by ammonolysis. google.com

The reactivity of substituted anilines is a critical factor. For instance, the synthesis of domperidone (B1670879) involves the reaction of substituted nitrobenzene (B124822) with 4-aminopiperidine, followed by reduction and cyclization. rsc.org However, the electronic properties of substituents on the aniline ring can significantly influence the reactivity of the amino group. rsc.org

Role of Protected Amino Groups in Synthetic Sequences

Due to the high reactivity of amino groups, protecting them during a multi-step synthesis is often necessary to prevent unwanted side reactions. libretexts.org Carbamates are a widely used class of protecting groups for amines. masterorganicchemistry.com

Commonly used protecting groups include:

tert-Butoxycarbonyl (Boc): This group is stable under many conditions but can be removed with acid. masterorganicchemistry.comorganic-chemistry.org

Benzyloxycarbonyl (Cbz): The Cbz group is often removed by catalytic hydrogenation. masterorganicchemistry.comorganic-chemistry.org

Fluorenylmethyloxycarbonyl (Fmoc): This group is base-labile, allowing for orthogonal protection strategies where different protecting groups can be removed selectively. masterorganicchemistry.com

The choice of protecting group depends on the specific reaction conditions of the subsequent steps. For example, if a reaction involves a strong base, an acid-labile protecting group like Boc would be suitable. The use of orthogonal protecting groups allows for the selective deprotection of one amino group while others remain protected, which is crucial in the synthesis of complex molecules with multiple amino functionalities. masterorganicchemistry.com

Table 2: Common Amino Protecting Groups and Their Removal Conditions

| Protecting Group | Abbreviation | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Strong acid (e.g., trifluoroacetic acid) masterorganicchemistry.comorganic-chemistry.org |

| Benzyloxycarbonyl | Cbz | Catalytic hydrogenation (e.g., Pd-C, H₂) masterorganicchemistry.comorganic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Amine base (e.g., piperidine) masterorganicchemistry.com |

Enantioselective Synthesis and Stereochemical Control of Chiral Analogues

Many biologically active molecules are chiral, and their activity often depends on a specific stereochemistry. Therefore, the development of enantioselective synthetic methods for chiral analogs of this compound is of significant interest.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or chiral starting materials. For instance, chiral N,N'-dioxide-nickel(II) complexes have been used to catalyze the asymmetric amination of 3-bromo-3-substituted oxindoles with anilines, yielding 3-amino-indolinones with high enantiomeric excess. nih.gov

Another approach involves diastereoselective reactions. For example, a diastereoselective synthesis of atropisomeric anilides has been developed based on an intramolecular acyl transfer, achieving high diastereomeric ratios. whiterose.ac.uk Stereocontrolled synthesis can also be achieved through methods like asymmetric alkylation of a glycine (B1666218) enolate in the presence of a chiral phase-transfer catalyst. nih.gov The rotational stereochemistry of some amino-s-triazines has been studied, revealing that restricted rotation can lead to diastereomerism. researchgate.net

The development of these stereoselective methods is crucial for producing enantiomerically pure compounds for biological evaluation, as different enantiomers can have vastly different pharmacological effects.

Chemical Reactivity and Derivatization Strategies of 3 2 Aminopropan 2 Yl Aniline

Electrophilic and Nucleophilic Reactions of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of the aromatic ring and the directly attached amino group (-NH2), is highly susceptible to electrophilic attack and can also participate in reactions characteristic of aromatic amines.

Substitution Reactions on the Aromatic Ring

The aromatic ring in 3-(2-aminopropan-2-yl)aniline is significantly activated towards electrophilic substitution. This is due to the combined electron-donating effects of both the primary amino group (-NH2) and the alkyl side chain (2-aminopropan-2-yl). Both groups are ortho-, para-directing, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. byjus.com

The -NH2 group is a powerful activating group, substantially increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons of the ring. byjus.combyjus.com The alkyl side chain also contributes to this activation, albeit to a lesser extent. Consequently, electrophilic substitution reactions such as halogenation, nitration, and sulfonation are expected to proceed readily. byjus.com

However, the high reactivity of the aniline ring can be problematic, often leading to multiple substitutions and oxidation by-products. libretexts.org For example, the reaction of aniline with bromine water typically yields the 2,4,6-tribromoaniline (B120722) precipitate instantaneously. byjus.com To achieve controlled monosubstitution, particularly at the para-position, the high reactivity of the amino group must be moderated. This is commonly achieved by "protecting" the amino group via acetylation with a reagent like acetic anhydride. libretexts.orglibretexts.org The resulting acetanilide (B955) is less strongly activated, allowing for more selective substitution. The protecting acetyl group can later be removed by hydrolysis to regenerate the amine. libretexts.org

It is also important to note that Friedel-Crafts reactions are generally unsuccessful with anilines. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl3), forming a deactivating complex that prevents the desired substitution. byjus.comlibretexts.org

Reactions Involving the Aromatic Amine Group

The aromatic amine group undergoes several characteristic reactions, though its reactivity is influenced by the presence of the aliphatic amine.

Diazotization: Primary aromatic amines react with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl at low temperatures (0-5 °C), to form diazonium salts. libretexts.orgscribd.com These salts are highly versatile synthetic intermediates, which can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) through Sandmeyer and related reactions. libretexts.org

Acylation: The aromatic amine can be acylated by reacting with acid chlorides or anhydrides to form amides. libretexts.org However, in this compound, a key challenge is the selective acylation of one amine group over the other. The aliphatic amine is generally more basic and nucleophilic than the aromatic amine. savemyexams.com Despite this, methods have been developed for the selective protection of aromatic amines in the presence of aliphatic ones, for instance, using di-tert-butyl dicarbonate (B1257347) (Boc2O) under specific conditions to yield the N-Boc protected aniline. researchgate.net

Alkylation: While possible, direct alkylation of the aromatic amine is often complicated by polyalkylation, where the initially formed secondary amine is more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.org

Reactions of the Branched Aminopropyl Side Chain

The 2-aminopropan-2-yl side chain features a primary aliphatic amine, which exhibits reactivity distinct from its aromatic counterpart.

Reactions of the Primary Amine Group

The primary aliphatic amine is more basic than the aromatic amine due to the absence of lone pair delocalization into the benzene (B151609) ring. savemyexams.com This enhanced basicity and nucleophilicity make it the more reactive site in many reactions.

Alkylation: The aliphatic amine readily undergoes nucleophilic substitution with halogenoalkanes to form secondary and tertiary amines. savemyexams.comsavemyexams.com Using an excess of the amine can favor the formation of the primary alkylated product, but mixtures are common. libretexts.org Catalytic methods, such as iridium-catalyzed N-alkylation with alcohols, offer a more selective and efficient route to mono-alkylated products. researchgate.net

Acylation: This amine reacts rapidly with acid chlorides and anhydrides to form amides. libretexts.orgsavemyexams.com Due to its greater nucleophilicity, selective acylation of the aliphatic amine in the presence of the aromatic amine is generally favored under standard conditions.

Reaction with Acids: As a base, the aliphatic amine reacts with strong acids to form stable, water-soluble ammonium salts. savemyexams.com

Transformations at the Isopropyl Moiety

The isopropyl moiety itself, specifically the gem-dimethyl substituted quaternary carbon, is chemically robust and generally unreactive under standard organic transformations. There are no benzylic protons, precluding many common side-chain reactions. Transformations would likely require harsh conditions leading to fragmentation or complex rearrangements, which are not typically part of controlled derivatization strategies. The stability of this moiety means that chemical modifications are almost exclusively focused on the two amine groups and the aromatic ring.

Formation of Schiff Bases and Imine Derivatives

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. ijfmr.cominternationaljournalcorner.com This reaction proceeds via a two-step mechanism involving the initial formation of a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com

In this compound, both primary amine groups can potentially react to form imines. The relative reactivity of the two amines towards carbonyl compounds is key to controlling the outcome. The more nucleophilic aliphatic amine is expected to react more readily than the less nucleophilic aromatic amine, especially under neutral or mildly acidic conditions. This differential reactivity allows for the potential selective formation of a mono-imine at the side-chain amine by using one equivalent of the carbonyl compound. The formation of a bis-imine derivative is also possible if an excess of the carbonyl reactant is used.

The synthesis of Schiff bases can be achieved through various methods, including simple stirring at room temperature, refluxing, or using microwave or ultrasonic irradiation. ijfmr.com These imine derivatives are important in coordination chemistry and are often investigated for various biological activities. internationaljournalcorner.com

Data Tables

Table 1: Comparison of Amine Group Reactivity

| Functional Group | Basicity | Nucleophilicity | Key Reactions |

|---|---|---|---|

| Aromatic Amine (-NH2) | Lower | Lower | Diazotization, Controlled Electrophilic Substitution (with protection) |

Table 2: General Electrophilic Aromatic Substitution of Activated Rings

| Reaction | Electrophile | Reagent/Catalyst | Typical Product | Reference |

|---|---|---|---|---|

| Bromination | Br+ | Br2/H2O | 2,4,6-Tribromo-derivative | byjus.com |

| Nitration | NO2+ | HNO3/H2SO4 | Mixture of ortho, para, and meta isomers (due to protonation) | byjus.com |

| Sulfonation | SO3 | Fuming H2SO4 | p-Aminobenzenesulfonic acid | byjus.com |

Table 3: Common Derivatization Reactions

| Reaction Type | Reagent | Reactive Site Favored | Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Aliphatic Amine | Amide |

| Alkylation | Alkyl Halide | Aliphatic Amine | Secondary/Tertiary Amine |

| Diazotization | HONO (NaNO2/HCl) | Aromatic Amine | Diazonium Salt |

Construction of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The unique structural architecture of this compound, featuring both a primary aromatic amine and a sterically hindered primary aliphatic amine, presents a versatile platform for the synthesis of diverse heterocyclic systems. The differential reactivity of these two amino groups, along with the potential for derivatization of the aniline core, allows for a range of strategic approaches to construct complex molecules. This section explores potential derivatization strategies for building thienoquinoline, pyrrolidine (B122466), pyridone, and benzoxazole (B165842) systems based on established synthetic methodologies for these scaffolds.

Thienoquinoline Derivative Formation from Arylamine Precursors

Thienoquinolines are a significant class of fused heterocyclic compounds, with the thieno[2,3-b]quinoline core being of particular interest in medicinal chemistry. The construction of this scaffold can be achieved through several established synthetic routes. One of the most prominent methods is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.orgorganic-chemistry.org

In a potential application utilizing the this compound scaffold, a derivative such as 2-amino-4-(2-aminopropan-2-yl)benzaldehyde could serve as the key arylamine precursor. This intermediate, upon reaction with a cyclic ketone like cyclohexanone (B45756) in the presence of an acid or base catalyst, would be expected to undergo an intramolecular condensation and subsequent dehydration to yield the corresponding thienoquinoline derivative. The reaction would proceed through the formation of an enamine or an aldol-type adduct, followed by cyclization and aromatization to furnish the final fused heterocyclic system. wikipedia.org

Another powerful method for synthesizing the thiophene (B33073) portion of a thienoquinoline is the Gewald reaction. umich.edumdpi.com This multicomponent reaction typically involves a ketone, an activated nitrile, and elemental sulfur, catalyzed by a base, to form a 2-aminothiophene. mdpi.comresearchgate.net A subsequent cyclization step, often a Friedländer-type reaction, can then be employed to construct the quinoline (B57606) ring. For instance, a suitably substituted 2-aminothiophene could react with a cyclohexanone derivative to build the final thienoquinoline framework.

A plausible synthetic pathway is outlined below, demonstrating the formation of a thienoquinoline derivative from a conceptual benzaldehyde (B42025) precursor bearing the aminopropanyl side chain.

Reaction Scheme: Conceptual Friedländer Synthesis of a Thienoquinoline Derivative

A hypothetical Friedländer condensation between 2-amino-4-(2-aminopropan-2-yl)benzaldehyde and a cyclic ketone to yield a substituted thieno[2,3-b]quinoline.

The table below illustrates potential thienoquinoline products based on this synthetic logic.

| Arylamine Precursor | Ketone Component | Potential Thienoquinoline Product |

| 2-Amino-4-(2-aminopropan-2-yl)benzaldehyde | Cyclohexanone | 9-(2-Aminopropan-2-yl)-1,2,3,4-tetrahydroacridine |

| 2-Amino-4-(2-aminopropan-2-yl)acetophenone | Cyclopentanone | 9-(2-Aminopropan-2-yl)-4-methyl-2,3-dihydro-1H-cyclopenta[b]quinoline |

| 2-Amino-4-(2-aminopropan-2-yl)benzaldehyde | N-Methyl-4-piperidone | 9-(2-Aminopropan-2-yl)-6-methyl-1,2,3,4,6,7-hexahydro-1,6-naphthyridine |

Pyrrolidine and Pyridone Derivative Synthesis from Aminopropanol (B1366323)/Aniline Derivatives

The synthesis of substituted pyrrolidines and pyridones can be achieved through various chemical transformations, including multicomponent reactions and cycloadditions. tandfonline.comnih.gov The presence of two distinct amine functionalities in this compound allows for its potential use in building these heterocyclic cores.

For the synthesis of pyridone derivatives, a formal [1 + 2 + 3] annulation strategy employing anilines and trifluoromethyl-containing ynones has been reported, which proceeds through a base-promoted, metal-free catalytic system. acs.orgacs.org In this approach, the aniline derivative reacts with two equivalents of the ynone. The reaction is believed to involve a ring closure/opening sequence, followed by an aza-6π-electrocyclization and subsequent aromatization. acs.org It is conceivable that this compound could serve as the aniline component in this type of transformation to generate highly substituted pyridone scaffolds.

Pyrrolidine rings are often constructed via 1,3-dipolar cycloaddition reactions between an azomethine ylide and a suitable dipolarophile, such as an alkene. nih.gov An azomethine ylide could potentially be generated in situ from a Schiff base derived from the aliphatic amino group of this compound and an appropriate aldehyde or ketone. Subsequent reaction with an electron-deficient alkene would yield the desired polysubstituted pyrrolidine ring.

Reaction Scheme: Conceptual Synthesis of a Pyridone Derivative

A plausible reaction of this compound with two equivalents of a CF3-ynone to construct a substituted 2-pyridone via a formal [1+2+3] annulation.

The following table outlines potential products from these synthetic strategies.

| Starting Aniline | Reagent(s) | Potential Heterocyclic Product |

| This compound | 4,4,4-Trifluoro-1-phenylbut-2-yn-1-one (2 equiv.), Base | 4-(4-(2-Aminopropan-2-yl)phenyl)-3-benzoyl-6-phenyl-5-(trifluoromethyl)pyridin-2(1H)-one |

| This compound | Glycine (B1666218), Benzaldehyde, Diethyl maleate | Diethyl 1-(3-(2-aminopropan-2-yl)phenyl)-5-phenylpyrrolidine-2,4-dicarboxylate |

| This compound | Ethyl 2,4-dioxovalerate, Benzaldehyde | 1-(3-(2-Aminopropan-2-yl)phenyl)-5-acetyl-4-hydroxy-3-phenyl-1,5-dihydropyrrol-2-one |

Benzoxazole System Formation via Aminophenol/Aniline Analogues

The synthesis of the benzoxazole ring system is most commonly achieved through the cyclization of o-aminophenol precursors. organic-chemistry.orgrsc.org A variety of reagents can be used for the condensation and subsequent ring closure, including carboxylic acids, aldehydes, acid chlorides, and orthoesters. researchgate.net

To apply this strategy to the this compound scaffold, a corresponding aminophenol analogue, such as 2-amino-5-(2-aminopropan-2-yl)phenol, would be required. While the synthesis of this specific precursor is not widely documented, general methods for preparing substituted 2-aminophenols often involve the reduction of a corresponding nitrophenol. epo.orgwikipedia.org Assuming the availability of this aminophenol analogue, its reaction with a suitable one-carbon component would lead to the formation of the benzoxazole ring. For example, condensation with a substituted benzoic acid in the presence of a dehydrating agent or catalyst, such as polyphosphoric acid or a reusable acid catalyst, would yield the corresponding 2-arylbenzoxazole derivative. researchgate.net

Reaction Scheme: Conceptual Synthesis of a Benzoxazole Derivative

A representative synthesis of a 2-substituted benzoxazole from the cyclocondensation of 2-amino-5-(2-aminopropan-2-yl)phenol with a carboxylic acid.

The table below presents potential benzoxazole derivatives that could be synthesized from the aminophenol analogue.

| Aminophenol Precursor | Reagent | Potential Benzoxazole Product |

| 2-Amino-5-(2-aminopropan-2-yl)phenol | Benzoic Acid | 6-(2-Aminopropan-2-yl)-2-phenylbenzo[d]oxazole |

| 2-Amino-5-(2-aminopropan-2-yl)phenol | 4-Chlorobenzaldehyde | 6-(2-Aminopropan-2-yl)-2-(4-chlorophenyl)benzo[d]oxazole |

| 2-Amino-5-(2-aminopropan-2-yl)phenol | Acetic Anhydride | 2-Methyl-6-(2-aminopropan-2-yl)benzo[d]oxazole |

Coordination Chemistry and Ligand Design Incorporating the 3 2 Aminopropan 2 Yl Aniline Framework

Synthesis and Characterization of Metal-Ligand Complexes

The synthesis of metal complexes involving the 3-(2-aminopropan-2-yl)aniline ligand typically follows established methods in coordination chemistry. cyberleninka.rursc.orgnih.gov The general approach involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

The standard synthetic procedure can be summarized as follows:

A solution of the this compound ligand is prepared in a solvent such as ethanol, methanol, or acetonitrile.

A solution of the desired metal salt (e.g., chlorides, nitrates, or perchlorates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) is prepared in the same or a compatible solvent. jmchemsci.comacademicjournals.org

The metal salt solution is added to the ligand solution, often dropwise, with continuous stirring. The molar ratio of metal to ligand is carefully controlled to target specific stoichiometries, such as 1:1 (ML) or 1:2 (ML₂). academicjournals.org

The reaction mixture may be heated under reflux to ensure complete complex formation.

Upon cooling, the resulting metal-ligand complex often precipitates out of the solution. The solid product is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried.

The properties of the resulting complexes, such as color, solubility, and crystal structure, are highly dependent on the choice of metal ion, the counter-anion, and the reaction conditions.

This compound functions as a bidentate N,N'-donor ligand. nih.gov Chelation occurs through the coordination of both the aniline (B41778) nitrogen and the aliphatic primary amine nitrogen to a single central metal ion. jmchemsci.com This coordination mode results in the formation of a thermodynamically favorable six-membered chelate ring.

The primary binding sites are:

Aniline Nitrogen (N-aryl): The lone pair of electrons on the nitrogen atom of the aniline group.

Aliphatic Amine Nitrogen (N-alkyl): The lone pair of electrons on the nitrogen atom of the 2-aminopropan-2-yl group.

The simultaneous binding of these two nitrogen atoms to the metal center is crucial for the stability of the complex. purdue.edu The geometry of the ligand, with the aminopropyl group at the meta-position of the aniline ring, facilitates the formation of this stable six-membered ring without inducing significant steric strain. In some cases, depending on the metal ion and reaction conditions, the ligand might act as a bridging ligand, coordinating to two different metal centers, or potentially as a monodentate ligand if one of the nitrogen donors is sterically hindered or protonated. However, the bidentate chelate mode is generally the most prevalent. jmchemsci.com

The formation and structure of metal complexes with this compound are confirmed through various analytical techniques. Spectroscopic methods provide evidence of coordination, while X-ray crystallography offers definitive structural information. cyberleninka.runih.govresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the nitrogen donor atoms to the metal ion. Key changes observed upon complexation include:

A shift in the N-H stretching vibrations (typically in the 3300-3500 cm⁻¹ region) to lower frequencies, indicating the involvement of the amine groups in bonding.

The appearance of new, low-frequency bands corresponding to the metal-nitrogen (M-N) stretching vibrations, typically in the 400-600 cm⁻¹ range. chemscene.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II)), ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's structure within the complex.

¹H NMR: The signals for the protons adjacent to the nitrogen atoms (both N-H protons and C-H protons) often exhibit a downfield shift upon coordination due to the deshielding effect of the metal ion. cyberleninka.runih.gov

¹³C NMR: The carbon atoms directly bonded to the donor nitrogen atoms also show shifts in their resonance signals, confirming the ligand's binding to the metal center.

Electronic (UV-Visible) Spectroscopy: This technique is particularly useful for complexes of transition metals with d-electrons (e.g., Cu(II), Ni(II), Co(II)). The spectra reveal information about the coordination geometry around the metal ion. New absorption bands in the visible region, corresponding to d-d electronic transitions, appear upon complex formation. The position and intensity of these bands are characteristic of the specific metal ion and its coordination environment (e.g., octahedral, tetrahedral, or square planar). researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the complex's structure. It allows for the precise determination of:

Bond lengths between the metal and the nitrogen donor atoms (M-N).

Bond angles within the chelate ring and around the metal center.

The crystal packing and intermolecular interactions.

| Technique | Parameter | Observation in Free Ligand | Typical Change Upon Complexation | Reference |

|---|---|---|---|---|

| IR Spectroscopy | ν(N-H) stretch | ~3400-3200 cm⁻¹ | Shift to lower frequency (e.g., by 50-150 cm⁻¹) | chemscene.com |

| ν(M-N) stretch | N/A | Appearance of new band at ~600-400 cm⁻¹ | ||

| ¹H NMR Spectroscopy (Diamagnetic) | N-H protons | Broad signal | Shift downfield and may broaden or sharpen | cyberleninka.ru |

| Protons on C adjacent to N | Characteristic signal | Shift downfield | ||

| UV-Visible Spectroscopy (d-block metals) | d-d transitions | N/A | Appearance of new, weak absorption bands in the visible region | researchgate.net |

| X-ray Crystallography | M-N bond length | N/A | Typically 2.0 - 2.3 Å, depending on the metal |

Chelation Modes and Binding Sites

Design Principles for Chelating Ligands Based on Aminopropylaniline Structures

The this compound framework serves as a versatile scaffold for designing more complex chelating ligands with tailored properties. nih.govsioc-journal.cn Key design principles involve modifying the ligand's steric and electronic characteristics to control the stability, geometry, and reactivity of the resulting metal complexes.

Varying the Backbone: The propyl chain connecting the two nitrogen donors dictates the size of the chelate ring. While the 1,3-disposition in this ligand naturally forms a stable six-membered ring, altering the chain length (e.g., to an ethyl or butyl chain) would create five- or seven-membered rings, respectively. This modification directly impacts the "bite angle" of the ligand and the thermodynamic stability of the complex (the chelate effect is generally strongest for five- and six-membered rings). nih.gov

Introducing Substituents on the Aromatic Ring: Placing electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) on the aniline ring can modulate the basicity of the aniline nitrogen. Electron-donating groups increase the electron density on the nitrogen, potentially leading to stronger M-N bonds, while electron-withdrawing groups have the opposite effect.

Modifying the Aliphatic Amine: N-alkylation of the primary aliphatic amine can introduce steric bulk, which can influence the coordination geometry and prevent the formation of certain structures. For instance, replacing N-H with N-R (where R is a bulky group) could favor lower coordination numbers.

Incorporating Additional Donor Arms: The aniline ring provides a platform for adding other coordinating groups to increase the ligand's denticity. For example, adding a coordinating group at the ortho-position relative to the aniline nitrogen could create a tridentate ligand, capable of forming even more stable complexes with multiple chelate rings. acs.org

Influence of Substituents on Coordination Geometry and Stability

Substituents added to the this compound backbone can exert profound control over the properties of the final metal complex. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Substituents on the phenyl ring primarily exert an electronic influence on the aniline nitrogen donor.

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density on the aniline nitrogen, enhancing its Lewis basicity. This generally leads to stronger coordination to the metal center and increased complex stability.

Steric Effects: Steric hindrance, caused by bulky substituents near the donor atoms, plays a critical role in determining the coordination geometry.

Substituents Ortho to the Aniline Nitrogen: A bulky group at the C2 or C6 position of the aniline ring can sterically clash with other ligands or the metal center itself, potentially forcing a distorted coordination geometry (e.g., from a perfect square planar to a distorted tetrahedral geometry). rsc.org

Substituents on the Aminopropyl Group: The gem-dimethyl groups on the carbon alpha to the aliphatic amine in this compound already introduce a degree of steric bulk. Further substitution on the amine nitrogen (N-alkylation) would increase this steric hindrance, which could limit the number of ligands that can coordinate to the metal or favor specific isomers. In extreme cases, bulky substituents can prevent chelation altogether.

| Substituent Position | Substituent Type | Predicted Effect on Aniline N Basicity | Predicted Effect on M-N Bond Strength | Potential Impact on Geometry/Stability |

|---|---|---|---|---|

| Para- to Aniline N | Electron-Donating (e.g., -OCH₃) | Increase | Increase | Higher thermodynamic stability. |

| Electron-Withdrawing (e.g., -NO₂) | Decrease | Decrease | Lower thermodynamic stability. | |

| Ortho- to Aniline N | Bulky Alkyl (e.g., -C(CH₃)₃) | Slight Increase | Steric hindrance may weaken the bond | Distortion of ideal geometry (e.g., tetrahedral vs. square planar). May decrease stability due to strain. rsc.org |

| Aliphatic Amine N | Alkylation (e.g., -CH₃) | N/A (affects aliphatic N) | Steric hindrance may weaken the bond | Can influence isomeric preference and favor lower coordination numbers. |

Research Applications in Advanced Materials Science and Catalysis

Polymer Chemistry and Conductive Materials Derived from Aniline (B41778) Monomers

The field of conducting polymers has been significantly influenced by polyaniline (PANI) and its derivatives due to their unique electronic, optical, and electrochemical properties. nih.gov The synthesis of PANI derivatives through the polymerization of substituted aniline monomers, such as 3-(2-Aminopropan-2-yl)aniline, allows for the fine-tuning of polymer characteristics to suit specific applications. rsc.orgresearchgate.net

The polymerization of aniline derivatives can be achieved through several methods, including chemical and electrochemical oxidative polymerization. iarjset.commetu.edu.tr For this compound, polymerization would typically involve the oxidation of the aniline monomer to form radical cations, which then couple to form polymer chains. iarjset.com This process is often conducted in an acidic medium using an oxidizing agent like ammonium (B1175870) persulfate. researchgate.net

The resulting polymer, poly(this compound), would be characterized using a suite of analytical techniques to confirm its structure and properties.

Table 1: Characterization Techniques for Polyaniline Derivatives

| Technique | Information Obtained |

|---|---|

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the presence of characteristic functional groups and the polymer's oxidation state by identifying benzenoid and quinoid ring vibrations. rsc.orgresearchgate.netresearchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Provides insights into the electronic transitions within the polymer, which are related to the extent of conjugation and the doping level. rsc.orgderpharmachemica.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidates the detailed chemical structure and connectivity of the monomer units within the polymer chain. rsc.org |

| Scanning Electron Microscopy (SEM) | Reveals the surface morphology of the polymer, which can range from granular to fibrous or spherical structures depending on synthesis conditions. rsc.orgmetu.edu.tr |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the polymer. metu.edu.trresearchgate.net |

These characterization methods are crucial for establishing the successful synthesis of the polymer and understanding how the aminopropyl substituent influences its fundamental properties. rsc.org

The properties of polyaniline derivatives are strongly dependent on the nature, number, and position of substituents on the aniline ring. nih.gov The 3-(2-aminopropan-2-yl) group in the monomer is expected to introduce specific characteristics to the resulting polymer due to both steric and electronic effects.

Solubility and Processability : The bulky, non-polar aminopropyl group at the meta-position may disrupt the planarity and inter-chain packing of the polymer. This disruption can lead to increased solubility in common organic solvents, a significant advantage over the often intractable parent polyaniline. nih.govresearchgate.net Improved solubility facilitates easier processing and fabrication of films and devices. rsc.org

Conductivity : While functionalization can enhance processability, it often comes at the cost of electrical conductivity. The steric hindrance from the aminopropyl group could decrease the effective conjugation length along the polymer backbone, potentially lowering the intrinsic conductivity compared to unsubstituted PANI. mdpi.com However, the two amine groups offer multiple sites for doping, which is the process of introducing charge carriers into the polymer and is essential for conductivity. researchgate.net

Morphology : The substituent can influence the self-assembly and morphology of the polymer during synthesis. The presence of the aminopropyl group is likely to alter the final polymer morphology, which in turn affects its electrical and mechanical properties. rsc.orgmetu.edu.tr

Table 2: Predicted Influence of the 3-(2-Aminopropan-2-yl) Substituent on Polymer Properties

| Property | Expected Effect | Rationale |

|---|---|---|

| Solubility | Increased | Steric hindrance from the bulky substituent disrupts polymer chain packing. nih.govresearchgate.net |

| Conductivity | Potentially Decreased | Steric effects may reduce conjugation length along the polymer backbone. mdpi.com |

| Thermal Stability | Modified | The nature of the substituent influences the degradation temperature and process. metu.edu.tr |

| Electrochemical Activity | Retained | The aniline backbone remains redox-active, though potentials may be shifted by the substituent. nih.gov |

Synthesis and Characterization of Polyaniline Derivatives.

Catalysis and Organocatalysis Utilizing Aminopropylaniline Derivatives

Nitrogen-containing ligands are fundamental in coordination chemistry and catalysis, particularly in the development of catalysts for asymmetric synthesis. acs.org The structure of this compound, with its two distinct amine functionalities, presents an opportunity for its use as a bifunctional or bidentate ligand in novel catalytic systems. rsc.orgosti.gov

In asymmetric catalysis, chiral ligands are used to transfer stereochemical information to a substrate, leading to the preferential formation of one enantiomer of a product. While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of chiral ligands. Derivatization of one or both amine groups can introduce chirality, making the resulting molecules suitable for asymmetric transformations.

These aminopropylaniline-derived ligands can coordinate to a metal center (e.g., Palladium, Rhodium, Copper, Iridium) to create a chiral environment around the catalytically active site. nih.govmdpi.com The ligand's structure dictates the steric and electronic properties of the metal complex, which in turn governs the catalyst's activity and selectivity. nih.gov Bifunctional ligands, where one part binds to the metal and another functional group interacts with the substrate, are particularly effective in controlling reaction outcomes. nih.govrsc.org

Table 3: Potential Asymmetric Catalytic Applications for Aminopropylaniline-Derived Ligands

| Reaction Type | Role of Ligand |

|---|---|

| Asymmetric Hydrogenation | Creates a chiral environment around a metal (e.g., Rhodium, Iridium) to enable enantioselective reduction of double bonds. mdpi.com |

| Asymmetric C-H Activation | Actively participates in or directs the cleavage of a C-H bond, enabling the enantioselective formation of new C-C or C-X bonds. nih.gov |

| Asymmetric Allylic Substitution | Controls the stereochemical outcome of nucleophilic attack on an allylic substrate coordinated to a metal (e.g., Palladium, Iridium). researchgate.net |

| Asymmetric Cycloadditions | Forms a chiral Lewis acid complex that catalyzes reactions like the Diels-Alder reaction with high stereocontrol. nih.gov |

The design of effective catalysts is a central theme in modern chemistry. rsc.org The this compound framework allows for systematic modification to tune catalytic performance. For instance, the basicity of the amine groups can be adjusted, or steric bulk can be added to create a well-defined chiral pocket. osti.gov

The evaluation of these novel catalytic systems involves testing their efficacy in benchmark reactions. Key performance indicators include:

Yield : The amount of desired product formed.

Turnover Number (TON) : The number of substrate molecules converted per molecule of catalyst.

Turnover Frequency (TOF) : The rate of the catalytic reaction.

Enantiomeric Excess (ee%) : A measure of the stereoselectivity of an asymmetric reaction. ineosopen.org

By systematically altering the ligand structure derived from this compound and evaluating these parameters, researchers can develop highly efficient and selective catalysts for challenging chemical transformations. nih.gov

Role as Ligands in Asymmetric and Selective Catalytic Transformations.

Precursors for Specialty Chemicals and Advanced Organic Intermediates

Substituted anilines are foundational building blocks in organic synthesis. wikipedia.org this compound is a versatile precursor for a wide range of more complex molecules due to its two reactive amine groups with different chemical environments.

The aromatic amine can undergo reactions typical of anilines, such as diazotization followed by Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X). It can also participate in C-N bond-forming reactions to create heterocyclic structures. rsc.org The aliphatic primary amine on the aminopropyl group can readily form amides, imines, and sulfonamides, or act as a nucleophile in substitution reactions. This dual reactivity allows for the stepwise and selective synthesis of complex target molecules.

Table 4: Synthetic Transformations Using this compound as a Precursor

| Reactive Site | Reaction Type | Product Class |

|---|---|---|

| Aromatic Amine | Diazotization/Sandmeyer Reaction | Substituted benzenes (phenols, nitriles, halides) |

| Aromatic Amine | Condensation with dicarbonyls | Heterocycles (e.g., quinolines, benzodiazepines) |

| Aromatic Amine | Buchwald-Hartwig/Ullmann Coupling | Di- and tri-arylamines wikipedia.org |

| Aliphatic Amine | Acylation (with acyl chlorides/anhydrides) | Amides acs.org |

| Aliphatic Amine | Reaction with aldehydes/ketones | Imines (Schiff bases) researchgate.net |

| Both Amines | Reaction with phosgene (B1210022) or equivalents | Ureas, carbamates |

This versatility makes this compound a valuable intermediate for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties.

Applications in Agrochemical Research (general aniline derivatives)

Aniline derivatives are fundamental structural motifs in the synthesis of a wide range of agrochemicals, including fungicides, herbicides, and insecticides. transparencymarketresearch.comresearchgate.netvilniustech.lt The global demand for these derivatives is significantly driven by the agricultural industry, which relies on such chemical compounds for crop protection and improved yields. transparencymarketresearch.comglobenewswire.com

Research in this area focuses on modifying the aniline backbone to develop new active ingredients. For instance, studies have explored the creation of novel chlorothalonil (B1668833) derivatives by reacting the fungicide with various (un)substituted phenyl amines to produce compounds with a diphenyl amine structure. acs.org Bioassays of these synthesized compounds revealed that some exhibited excellent fungicidal activities against cucumber downy mildew. acs.org Specifically, one derivative demonstrated 85% control of the mildew at a concentration of 6.25 mg/L, highlighting the potential for creating new, effective fungicides from aniline-based structures. acs.org

The versatility of aniline derivatives allows for their use as intermediates in the production of a broad spectrum of agrochemical products. transparencymarketresearch.com The development of environmentally benign methods to produce these aniline derivatives is an area of growing interest. researchgate.net

Table 1: Examples of Aniline Derivative Applications in Agrochemicals

| Application Type | Aniline Derivative Role | Example Finding | Source(s) |

|---|---|---|---|

| Fungicides | Intermediate/Backbone Structure | Creation of novel chlorothalonil derivatives with potent activity against cucumber downy mildew. | acs.org |

| Insecticides | Structural Motif | Patents for aniline derivatives as agricultural and horticultural insecticides have been filed. | google.com |

| General Agrochemicals | Precursor/Intermediate | Aniline derivatives are widely used in the manufacture of various agricultural chemicals. | transparencymarketresearch.comvilniustech.ltglobenewswire.com |

Role in Synthesis of High-Performance Materials

The compound this compound and structurally related bis(aniline) compounds function as crucial monomers in the synthesis of high-performance polymers, most notably polyimides. techlinkcenter.orggoogle.com Polyimides are a class of polymers known for their exceptional thermal stability, excellent mechanical properties, and good chemical resistance, making them ideal for demanding applications in the aerospace and microelectronics industries. techlinkcenter.orggoogle.comgoogle.com

The specific structure of diamine monomers is critical for the properties of the resulting polymer. In the synthesis of crosslinked polyimides, which are stronger and more stable than their linear counterparts, bis(aniline) compounds with multiple phenylethynyl groups are used to control the crosslinking reaction temperature. techlinkcenter.org This controlled process helps avoid premature gelation, which can render the material unprocessable. techlinkcenter.org

Patents describe the creation of curable, high molecular weight polyimides using diamine monomers. One such patent lists a compound structurally related to this compound, specifically (4-[2-[3-[2-(4-aminophenyl)propan-2-yl]phenyl]propan-2-yl]aniline), as a monomer. google.com The resulting cured polyimides exhibit a range of desirable properties, as detailed in the table below.

Table 2: Properties of High-Performance Polyimides from Bisaniline-type Monomers

| Property | Description | Source(s) |

|---|---|---|

| Glass Transition Temperature (Tg) | Possess a wide range of high glass transition temperatures. | google.comgoogle.com |

| Mechanical Strength | Exhibit high tensile strength and high elongation. | google.comgoogle.com |

| Thermal Expansion | Feature a low coefficient of thermal expansion. | google.comgoogle.com |

| Dielectric Properties | Have a very low dielectric constant and dissipation factor, crucial for microelectronics. | google.comgoogle.com |

| Hydrophobicity | The cured polymers are hydrophobic. | google.comgoogle.com |

| Processability | Used to create smooth, rigid, and intractable films and structural layers. | google.comgoogle.com |

These polyimides find application as interlayer dielectric materials in integrated circuits, for wafer passivation, and as protective layers in battery technology. google.comgoogle.com

Beyond polyimides, aniline derivatives are integral to other advanced materials. They are precursors to methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. bloomtechz.com Aniline-derived MDI imparts superior thermal stability, mechanical strength, and chemical resistance to the final polyurethane product. bloomtechz.com Furthermore, aniline oligomers and their derivatives are used to create electroactive polybenzoxazines, which are high-performance thermoset resins with applications as anticorrosion coatings and potentially as materials for proton exchange membranes in fuel cells. rsc.org The polymerization of various substituted aniline monomers allows for the tuning of polymer properties, such as morphology and electrical conductivity, for applications like chemical sensors. rsc.orgresearchgate.net

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways and Methodologies

Future research into the synthesis of 3-(2-aminopropan-2-yl)aniline and its analogs is poised to move beyond traditional methods, embracing more efficient, sustainable, and atom-economical strategies. The development of novel synthetic routes is crucial for accessing this and related structures in higher yields and under milder conditions.

One promising area is the application of transition-metal catalysis . Methodologies such as rhodium(III)-catalyzed stepwise dimerization of 2-alkynylanilines have shown potential for creating functionalized anilines and quinoline (B57606) structures. nih.gov Adapting such catalytic systems could provide a direct and tunable route to complex aniline (B41778) derivatives. nih.gov Similarly, hydroamination reactions catalyzed by transition metals present an atom-economical approach to forming C-N bonds, which could be leveraged for the synthesis of diamine structures with high chemo- and regioselectivity. illinois.edu The development of catalysts that can selectively functionalize specific positions on the aniline ring is a key objective.

Another emerging trend is the use of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, which is highly efficient. rug.nl Designing an MCR that incorporates the key structural fragments of this compound could significantly streamline its synthesis.

Additionally, the exploration of nanocatalyzed synthesis offers benefits such as high reactivity, selectivity, and catalyst reusability. rsc.org The development of nanocatalysts for C-N bond formation or aromatic functionalization could lead to greener and more cost-effective synthetic protocols for this class of compounds. rsc.org

| Synthetic Approach | Potential Advantages | Relevant Research Area |

| Transition-Metal Catalysis | High efficiency, selectivity, and atom economy. nih.govillinois.edu | Organometallic Chemistry, Catalysis |

| Multicomponent Reactions | Increased molecular complexity in a single step, operational simplicity. rug.nl | Organic Synthesis, Medicinal Chemistry |

| Nanocatalysis | High reactivity, catalyst reusability, environmentally friendly conditions. rsc.org | Materials Science, Green Chemistry |

Advanced Derivatization Strategies for Tailored Functionalization

The presence of two distinct amine functionalities—one aromatic and one aliphatic—in this compound provides a rich platform for selective derivatization. Future research will likely focus on developing sophisticated strategies to modify these groups independently to create molecules with precisely tailored properties.

Selective N-functionalization is a key area of interest. The differential reactivity of the aromatic versus the aliphatic amine allows for selective acylation, alkylation, or sulfonylation. For instance, reaction conditions can be optimized to selectively target the more nucleophilic aliphatic amine or the less reactive aromatic amine. Such selective modifications are critical in medicinal chemistry for structure-activity relationship (SAR) studies, where subtle changes to a molecule can significantly impact its biological activity. nih.govnih.gov

Polymerization and material science applications represent another significant frontier. The diamine nature of this compound makes it an attractive monomer for the synthesis of advanced polymers like poly(ester amides) or polyanilines. rsc.orgupc.edu Derivatization of the monomer prior to polymerization can be used to introduce specific functionalities into the resulting polymer, affecting properties like solubility, conductivity, and morphology. rsc.org

Furthermore, the creation of macrocyclic structures is an emerging trend. researchgate.net Using this compound as a building block, macrocycles can be synthesized that may act as sensors for metal cations or as hosts in supramolecular chemistry. researchgate.net The geometric constraints of the benzene (B151609) ring and the propyl linker would impart specific shapes and sizes to these macrocycles, influencing their binding properties.

Integration of Theoretical and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is becoming increasingly vital for accelerating the discovery and optimization of new chemical entities. For a molecule like this compound, this integrated approach can guide research efforts in a more targeted and efficient manner.

Computational chemistry , using methods like Density Functional Theory (DFT), can predict the geometric and electronic properties of this compound and its derivatives. researchgate.net These calculations can provide insights into the molecule's conformational preferences, reactivity, and spectroscopic characteristics, which can be corroborated by experimental techniques like NMR spectroscopy. researchgate.net Such studies can help elucidate intramolecular interactions, such as potential hydrogen bonding, which can influence the compound's physical and chemical behavior. researchgate.net

In the context of drug design, molecular docking simulations can be employed to predict how derivatives of this compound might bind to biological targets like proteins or enzymes. mdpi.com By modeling the interactions within a protein's binding site, researchers can rationally design new analogs with improved potency and selectivity, prioritizing the synthesis of the most promising candidates. mdpi.com This computer-aided design process can significantly reduce the time and resources required for developing new therapeutic agents. mdpi.com

This rational design loop—where computational predictions inform experimental work, and experimental results refine the computational models—is a powerful paradigm for modern chemical research.

Interdisciplinary Research Opportunities in Chemical Sciences

The versatile structure of this compound makes it a valuable scaffold for a wide range of interdisciplinary applications, bridging organic synthesis with materials science, medicinal chemistry, and immunoengineering.

In materials science , the compound can serve as a building block for functional polymers and materials. Its derivatives could be explored for applications as chemical sensors, where the amine groups can interact with analytes, leading to a detectable change in the material's properties, such as its electrical conductivity. rsc.org

In medicinal chemistry , this scaffold can be used to generate libraries of compounds for screening against various diseases. The aniline moiety is a common feature in many bioactive molecules, and the additional aminopropane group provides a vector for introducing diversity and modifying pharmacokinetic properties. researchgate.netjmpas.com For instance, the basic amine can be used to improve aqueous solubility, a critical factor in drug development. nih.gov The development of novel anticancer or antimicrobial agents based on this scaffold is a promising avenue. researchgate.net

In the field of immunoengineering , synthetic molecules are increasingly used to modulate immune responses. rsc.org Derivatives of this compound could be explored as components of adjuvants or as linkers for targeted delivery systems in vaccines and immunotherapies. rsc.org

Finally, in coordination chemistry , the diamine can act as a bidentate or polydentate ligand to form stable complexes with transition metals. researchgate.net These metal complexes could have interesting catalytic or therapeutic properties, opening up yet another field of investigation. acs.org

| Field | Potential Application of this compound Derivatives |

| Materials Science | Monomers for conductive polymers, components of chemical sensors. rsc.org |

| Medicinal Chemistry | Scaffolds for anticancer, antimicrobial, and anti-inflammatory agents. jmpas.comresearchgate.net |

| Immunoengineering | Components of vaccine adjuvants or targeted drug delivery systems. rsc.org |

| Coordination Chemistry | Ligands for creating metal complexes with catalytic or therapeutic activity. researchgate.netacs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.